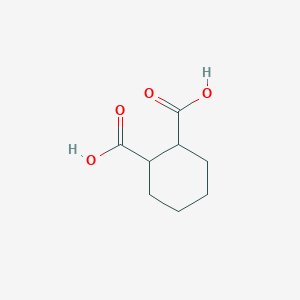

1,2-Cyclohexanedicarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 156209. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cyclohexanecarboxylic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

cyclohexane-1,2-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSAWQNUELGIYBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60875751 | |

| Record name | 1,2-Cyclohexanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60875751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1687-30-5, 610-09-3, 2305-32-0 | |

| Record name | 1,2-Cyclohexanedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1687-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Cyclohexanedicarboxylic acid, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexahydrophthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001687305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Cyclohexanedicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1, trans- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31593 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Cyclohexanedicarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Cyclohexanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60875751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexahydrophthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Stereoisomerism and Conformational Analysis of 1,2-Cyclohexanedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Cyclohexanedicarboxylic acid, a dicarboxylic acid featuring a cyclohexane (B81311) ring, serves as a crucial scaffold in medicinal chemistry and materials science. Its stereochemical and conformational properties profoundly influence its biological activity and physical characteristics. This technical guide provides a comprehensive analysis of the stereoisomerism and conformational landscape of this compound, offering valuable insights for researchers engaged in drug design and development.

Stereoisomerism of this compound

This compound exists as two geometric isomers: cis and trans, arising from the relative orientation of the two carboxylic acid groups on the cyclohexane ring.

-

cis-1,2-Cyclohexanedicarboxylic acid: In this isomer, both carboxylic acid groups are on the same side of the cyclohexane ring. The cis isomer is a meso compound, meaning it is achiral and does not have an enantiomer, despite having two stereocenters. This is due to an internal plane of symmetry.

-

trans-1,2-Cyclohexanedicarboxylic acid: In the trans isomer, the carboxylic acid groups are on opposite sides of the ring. This arrangement removes the internal plane of symmetry, rendering the molecule chiral. Therefore, trans-1,2-cyclohexanedicarboxylic acid exists as a pair of enantiomers: (1R,2R)- and (1S,2S)-1,2-cyclohexanedicarboxylic acid. These enantiomers are non-superimposable mirror images of each other and exhibit equal and opposite optical activity.[1]

Conformational Analysis

The cyclohexane ring is not planar and predominantly adopts a chair conformation to minimize angular and torsional strain. The substituents on the ring can occupy either axial or equatorial positions, leading to different conformational isomers (conformers) with varying stabilities.

cis-1,2-Cyclohexanedicarboxylic Acid

The cis isomer exists as a pair of rapidly interconverting chair conformers of equal energy. In each conformation, one carboxylic acid group occupies an axial position while the other is in an equatorial position (axial-equatorial or a,e). The ring flip converts the axial carboxyl group to an equatorial one and vice-versa. Due to the equal energy of these two conformers, the molecule exists as a 50:50 mixture at room temperature.

trans-1,2-Cyclohexanedicarboxylic Acid

The trans isomer also exists in two chair conformations. One conformer has both carboxylic acid groups in equatorial positions (diequatorial or e,e), while the other has both in axial positions (diaxial or a,a).

The diequatorial conformer is significantly more stable than the diaxial conformer. This is due to the unfavorable 1,3-diaxial interactions present in the diaxial conformer, where the axial carboxylic acid groups experience steric hindrance with the axial hydrogens on the same side of the ring.[2] The energy difference between these two conformers can be estimated using A-values, which quantify the steric strain of an axial substituent.

Quantitative Data Summary

The following tables summarize key quantitative data for the stereoisomers and conformers of this compound.

| Property | cis-1,2-Cyclohexanedicarboxylic Acid | trans-1,2-Cyclohexanedicarboxylic Acid | Reference(s) |

| Molecular Formula | C₈H₁₂O₄ | C₈H₁₂O₄ | [3][4] |

| Molecular Weight | 172.18 g/mol | 172.18 g/mol | [3][4] |

| Chirality | Achiral (meso) | Chiral (exists as a pair of enantiomers) | |

| pKa1 | 4.34 | 4.18 | [5] |

| pKa2 | 6.76 | 5.93 | [5] |

Table 1: Physicochemical Properties of this compound Isomers

| Isomer | Conformer 1 (Relative Population) | Conformer 2 (Relative Population) | ΔG° (Conformer 2 vs. 1) | Reference(s) |

| cis-1,2-Cyclohexanedicarboxylic Acid | axial-equatorial (50%) | equatorial-axial (50%) | 0 kJ/mol | |

| trans-1,2-Cyclohexanedicarboxylic Acid | diequatorial (~99%) | diaxial (~1%) | ~11.8 kJ/mol | [6][7] |

Table 2: Conformational Analysis Data for this compound Isomers Note: The ΔG° for the trans isomer is calculated based on the A-value for a carboxylic acid group being approximately 5.90 kJ/mol. The diaxial conformer has two axial carboxyl groups, leading to a total strain of approximately 11.8 kJ/mol relative to the diequatorial conformer.[6][7]

Experimental Protocols

Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the conformational equilibrium of cis- and trans-1,2-cyclohexanedicarboxylic acid.

Methodology:

-

Sample Preparation: Dissolve a known concentration of the this compound isomer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum at room temperature.

-

For dynamic NMR studies, acquire spectra at a range of low temperatures to slow down the chair-chair interconversion. This may allow for the observation of separate signals for the axial and equatorial protons.

-

-

Data Analysis:

-

Chemical Shifts: Analyze the chemical shifts of the protons on the carbons bearing the carboxylic acid groups. Axial and equatorial protons typically have different chemical shifts.

-

Coupling Constants: Measure the vicinal coupling constants (³JHH) between adjacent protons on the cyclohexane ring. The magnitude of these coupling constants is dependent on the dihedral angle between the protons (Karplus relationship) and can be used to distinguish between axial-axial, axial-equatorial, and equatorial-equatorial couplings, thereby providing information about the dominant conformation.

-

Integration: At low temperatures where conformers are "frozen out," the relative integrals of the signals corresponding to each conformer can be used to determine their relative populations and calculate the Gibbs free energy difference (ΔG°).[8]

-

Determination of Absolute Stereochemistry by X-ray Crystallography

Objective: To unambiguously determine the absolute configuration of the enantiomers of trans-1,2-cyclohexanedicarboxylic acid.

Methodology:

-

Crystallization: Grow a high-quality single crystal of an enantiomerically pure sample of trans-1,2-cyclohexanedicarboxylic acid or a diastereomeric salt formed with a chiral resolving agent of known absolute configuration.[9][10][11]

-

Data Collection: Mount the crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.[12]

-

Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell dimensions and space group.

-

The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.

-

The structural model is refined to best fit the experimental diffraction data.

-

-

Determination of Absolute Configuration:

-

Anomalous dispersion is used to determine the absolute configuration. This effect is more pronounced with the presence of a heavy atom. If the native molecule does not contain a heavy atom, a derivative can be made.

-

The Flack parameter is calculated, which should be close to 0 for the correct enantiomer and close to 1 for the incorrect one.[9][10][11]

-

Resolution of trans-1,2-Cyclohexanedicarboxylic Acid Enantiomers

Objective: To separate the racemic mixture of trans-1,2-cyclohexanedicarboxylic acid into its individual enantiomers.

Methodology:

-

Diastereomeric Salt Formation:

-

Dissolve the racemic trans-1,2-cyclohexanedicarboxylic acid in a suitable solvent (e.g., ethanol).

-

Add a stoichiometric amount of a chiral resolving agent, such as an enantiomerically pure amine (e.g., (R)-1-phenylethylamine), to the solution. This reaction forms a mixture of two diastereomeric salts.[13][14]

-

-

Fractional Crystallization:

-

The two diastereomeric salts will have different solubilities in the chosen solvent.

-

Induce crystallization by cooling the solution or by slow evaporation of the solvent. The less soluble diastereomeric salt will precipitate out first.

-

Isolate the crystals by filtration.

-

-

Liberation of the Enantiomer:

-

Treat the isolated diastereomeric salt with a strong acid (e.g., HCl) to protonate the carboxylate groups and liberate the enantiomerically pure dicarboxylic acid.

-

The chiral resolving agent can be recovered from the filtrate.

-

-

Purity Analysis: Determine the enantiomeric excess (e.e.) of the resolved acid using techniques such as chiral HPLC or by measuring the optical rotation with a polarimeter.

Mandatory Visualizations

Caption: Stereoisomeric relationship of this compound.

References

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. This compound, cis- [webbook.nist.gov]

- 3. This compound, trans- [webbook.nist.gov]

- 4. This compound, cis- (CAS 610-09-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Solved On a cyclohexane ring, an axial carboxyl group has | Chegg.com [chegg.com]

- 6. A value (organic chemistry) - Wikipedia [en.wikipedia.org]

- 7. sikhcom.net [sikhcom.net]

- 8. purechemistry.org [purechemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 11. benchchem.com [benchchem.com]

- 12. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. | Semantic Scholar [semanticscholar.org]

- 14. WO2014102808A1 - A process for preparation of trans (lr,2r)-cyclo hexane 1, 2-dicarboxylic acid - Google Patents [patents.google.com]

Unveiling the Solid-State Architecture of cis-1,2-Cyclohexanedicarboxylic Acid: A Technical Analysis

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the three-dimensional structure of molecules is paramount for predicting their behavior and interactions. This technical guide delves into the crystal structure of cis-1,2-cyclohexanedicarboxylic acid, presenting a detailed analysis of its crystallographic parameters, molecular geometry, and the experimental procedures used for its determination.

The seminal work on the crystal structure of cis-1,2-cyclohexanedicarboxylic acid was reported by Benedetti, Pedone, and Allegra in 1970. Their investigation, conducted using single-crystal X-ray diffraction, provides the foundational data for the structural understanding of this molecule in the solid state.

Crystallographic Data Summary

The crystal structure of cis-1,2-cyclohexanedicarboxylic acid has been determined to belong to the triclinic crystal system. The crystallographic data, sourced from the Crystallography Open Database (COD) under the entry 2231645, is summarized in the tables below. This entry is based on the original study by Benedetti and colleagues.

| Crystal Data | |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a (Å) | 6.246(2) |

| b (Å) | 7.883(3) |

| c (Å) | 9.041(3) |

| α (°) | 104.18(3) |

| β (°) | 108.03(3) |

| γ (°) | 94.65(3) |

| Volume (ų) | 398.9 |

| Z (molecules per unit cell) | 2 |

| Data Collection and Refinement | |

| Radiation | Cu Kα |

| R-factor | 0.056 |

| Selected Bond Lengths (Å) | |

| C1-C2 | 1.541 |

| C1-C6 | 1.532 |

| C2-C3 | 1.527 |

| C1-C7 | 1.513 |

| C2-C8 | 1.508 |

| C7-O1 | 1.215 |

| C7-O2 | 1.309 |

| C8-O3 | 1.218 |

| C8-O4 | 1.304 |

| Selected Bond Angles (°) | |

| C6-C1-C2 | 110.8 |

| C6-C1-C7 | 112.1 |

| C2-C1-C7 | 110.4 |

| C1-C2-C3 | 111.6 |

| C1-C2-C8 | 111.9 |

| C3-C2-C8 | 109.8 |

| O1-C7-O2 | 123.4 |

| O1-C7-C1 | 122.9 |

| O2-C7-C1 | 113.7 |

| O3-C8-O4 | 123.5 |

| O3-C8-C2 | 123.0 |

| O4-C8-C2 | 113.5 |

Molecular Conformation and Intermolecular Interactions

In the solid state, the cyclohexane (B81311) ring of cis-1,2-cyclohexanedicarboxylic acid adopts a chair conformation. A notable feature of the molecular structure is the orientation of the two carboxylic acid groups; one assumes an axial position while the other is in an equatorial position[1]. This arrangement is a consequence of the cis configuration of the substituents on the cyclohexane ring.

The crystal packing is dominated by intermolecular hydrogen bonding between the carboxylic acid groups of adjacent molecules. These interactions create a robust three-dimensional network, which is a common feature in the crystal structures of carboxylic acids.

Experimental Protocols

The determination of the crystal structure of cis-1,2-cyclohexanedicarboxylic acid involved the following key experimental steps, as detailed in the primary literature[1].

Crystal Growth

Single crystals of cis-1,2-cyclohexanedicarboxylic acid suitable for X-ray diffraction analysis were obtained by crystallization from an aqueous solution[1].

X-ray Data Collection

A single crystal was mounted on a Picker four-circle automated diffractometer. The diffraction data was collected using copper Kα (Cu Kα) radiation[1]. A total of 1505 independent reflections were measured.

Structure Solution and Refinement

The crystal structure was solved using a combination of the symbolic addition procedure and a maximum probability method[1]. The atomic coordinates and displacement parameters were refined to a final R-factor of 0.056[1].

Visualizations

To further elucidate the experimental and structural aspects of this analysis, the following diagrams have been generated.

References

Unraveling the Conformational Landscape of trans-1,2-Cyclohexanedicarboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The molecular geometry of trans-1,2-cyclohexanedicarboxylic acid, a fundamental building block in organic synthesis and medicinal chemistry, dictates its reactivity, binding affinity, and overall utility. This technical guide provides a comprehensive analysis of its three-dimensional structure, drawing upon experimental crystallographic data and theoretical computational models to offer a detailed understanding for researchers in drug development and materials science.

Core Molecular Structure and Conformational Isomerism

trans-1,2-Cyclohexanedicarboxylic acid is characterized by a cyclohexane (B81311) ring with two carboxylic acid groups attached to adjacent carbon atoms (C1 and C2) in a trans configuration. This stereochemistry places the two functional groups on opposite sides of the cyclohexane ring's plane. The inherent flexibility of the cyclohexane ring allows the molecule to exist in different spatial arrangements, primarily as two interconverting chair conformations: the diequatorial (ee) and the diaxial (aa) conformers.

The equilibrium between these two conformers is a critical aspect of the molecule's behavior. Generally, substituents on a cyclohexane ring are more stable in the equatorial position to minimize steric hindrance. However, factors such as solvent and ionization state can significantly influence this equilibrium.

Experimental Determination of Molecular Geometry: X-ray Crystallography

The precise arrangement of atoms in the solid state has been determined through single-crystal X-ray diffraction studies. A low-temperature redetermination of the crystal structure provides a highly accurate geometric profile of the molecule.

Crystallographic Data

The crystal structure of trans-1,2-cyclohexanedicarboxylic acid has been resolved, and the key crystallographic parameters from a low-temperature study are summarized below.

| Parameter | Value |

| Chemical Formula | C₈H₁₂O₄ |

| Molecular Weight | 172.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a | 5.585 (1) Å |

| b | 13.840 (3) Å |

| c | 10.035 (2) Å |

| β | 96.114 (3)° |

| Volume | 771.3 (3) ų |

| Z | 4 |

| Temperature | 100 (2) K |

| Radiation | Mo Kα |

| R-factor | 0.042 |

Selected Bond Lengths and Angles

The following table presents key bond distances and angles, providing a quantitative description of the molecular geometry in the crystalline state.

| Bond/Angle | **Length (Å) / Angle (°) ** |

| O1—H1o | 0.85 (1) |

| O1—C1 | 1.314 (2) |

| O2—C1 | 1.216 (2) |

| C1—C2 | 1.517 (2) |

| C2—C3 | 1.528 (2) |

| C3—C4 | 1.529 (2) |

| C4—C4i | 1.523 (3) |

| O2—C1—O1 | 123.6 (2) |

| O2—C1—C2 | 119.8 (1) |

| O1—C1—C2 | 116.6 (1) |

| C1—C2—C3 | 111.4 (1) |

| C2—C3—C4 | 111.2 (1) |

| C3—C4—C4i | 111.3 (2) |

Symmetry code: (i) -x+1, y, -z+1/2

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the molecular structure of trans-1,2-cyclohexanedicarboxylic acid through X-ray crystallography involves a standardized workflow:

-

Crystal Growth: High-quality single crystals of trans-1,2-cyclohexanedicarboxylic acid are grown from a suitable solvent, such as ethanol, through slow evaporation or cooling of a saturated solution.

-

Data Collection: A selected crystal is mounted on a goniometer head and placed in a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector. For the low-temperature study, data was collected at 100 K.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods, and the structural model is then refined against the experimental data to obtain the final, accurate molecular geometry.

Theoretical Modeling of Molecular Geometry: Density Functional Theory (DFT)

Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the gas-phase and solution-phase conformational preferences of trans-1,2-cyclohexanedicarboxylic acid. These theoretical calculations complement the solid-state data from X-ray crystallography and help to understand the molecule's behavior in different environments.

Studies have shown that while carboxylic acid groups are generally more stable in equatorial positions, the diaxial conformation can be favored under certain conditions, such as for the dianion in a DMSO solution.[1]

Computational Methodology

The conformational landscape of trans-1,2-cyclohexanedicarboxylic acid and its ionized forms has been explored using DFT calculations. A common and effective methodology is as follows:

-

Initial Structure Generation: The diequatorial (ee) and diaxial (aa) chair conformations of the molecule are constructed.

-

Geometry Optimization: The geometries of these conformers are optimized to find the lowest energy structures. A popular and robust method for this is the M06-2X functional with a large basis set such as cc-pVTZ(-f)++.[1][2]

-

Energy Calculation: The relative free energies of the optimized conformers are calculated to determine their populations at equilibrium.

-

Solvent Effects: To model the behavior in solution, a continuum solvation model, such as the Polarizable Continuum Model (PCM), can be employed.

Conformational Equilibrium

The trans configuration of the carboxylic acid groups in 1,2-cyclohexanedicarboxylic acid leads to a dynamic equilibrium between the diequatorial and diaxial chair conformations.

References

Spectroscopic Analysis of 1,2-Cyclohexanedicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the cis and trans isomers of 1,2-Cyclohexanedicarboxylic acid (C₈H₁₂O₄, Molar Mass: 172.18 g/mol ). The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols for data acquisition.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for the isomers of this compound. This information is crucial for substance identification, purity assessment, and structural elucidation in research and development settings.

Table 1: ¹H NMR Spectroscopic Data

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. Data for the trans isomer is based on computed values in D₂O.

| Isomer | Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity & Coupling Constants (J) |

| cis-1,2-Isomer | Carboxyl (-COOH) | ~12.0 | Broad Singlet |

| Methine (CH-COOH) | ~2.8 - 3.0 | Multiplet | |

| Cyclohexyl (-CH₂-) | ~1.2 - 2.2 | Multiplet | |

| trans-1,2-Isomer [1] | Carboxyl (-COOH) | ~12.0 | Broad Singlet |

| Methine (CH-COOH) | 2.38 - 2.42 | Multiplet | |

| Cyclohexyl (-CH₂-) | 1.25 - 2.10 | Multiplet |

Table 2: ¹³C NMR Spectroscopic Data

Note: Chemical shifts (δ) are reported in ppm. Data is based on typical ranges for saturated carboxylic acids and spectral database information.[2][3]

| Isomer | Carbon Assignment | Chemical Shift (δ) (ppm) |

| cis & trans | Carboxyl (-C OOH) | 175 - 185 |

| Methine (C H-COOH) | 40 - 50 | |

| Cyclohexyl (-C H₂-) | 20 - 35 |

Table 3: Infrared (IR) Spectroscopy Data

Note: Key absorption peaks are reported in wavenumbers (cm⁻¹). Carboxylic acids typically exhibit a very broad O-H stretch due to hydrogen bonding.[4][5][6]

| Isomer | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity / Description |

| cis & trans | O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong, Sharp | |

| C=O Stretch (Carboxyl) | 1690 - 1760 | Strong, Sharp | |

| C-O Stretch | 1210 - 1320 | Strong | |

| O-H Bend | 1395 - 1440 | Medium |

Table 4: Mass Spectrometry (MS) Data

Note: Data obtained via Electron Ionization (EI) GC-MS. The molecular ion peak (M⁺) is at m/z = 172.[7]

| Isomer | m/z | Proposed Fragment Identity | Relative Abundance |

| cis-1,2-Isomer | 172 | [M]⁺ (Molecular Ion) | Low |

| 154 | [M-H₂O]⁺ | Moderate | |

| 126 | [M-COOH-H]⁺ or [M-H₂O-CO]⁺ | High | |

| 98 | [C₆H₁₀O]⁺ | Moderate | |

| 81 | [C₆H₉]⁺ | Very High (Often Base Peak) | |

| trans-1,2-Isomer | 172 | [M]⁺ (Molecular Ion) | Low |

| 154 | [M-H₂O]⁺ | Moderate | |

| 128 | [M-CO₂]⁺ | Moderate | |

| 81 | [C₆H₉]⁺ | Very High (Often Base Peak) |

Experimental Workflows and Logical Relationships

The acquisition and interpretation of spectroscopic data follow a systematic workflow. The diagram below illustrates the logical progression from sample preparation to final structural elucidation, integrating data from various analytical techniques.

Caption: Logical workflow for spectroscopic analysis.

Detailed Experimental Protocols

The following protocols provide standardized methodologies for obtaining high-quality spectroscopic data for solid organic acids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is suitable for acquiring both ¹H and ¹³C NMR spectra.

-

Sample Preparation :

-

Accurately weigh 5-25 mg of the this compound sample for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[8]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

-

Filter the resulting solution through a pipette containing a small plug of glass wool or a syringe filter directly into a clean, 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely and wipe the outside clean before insertion into the spectrometer.[9]

-

-

Instrumental Analysis :

-

The instrument is locked onto the deuterium (B1214612) signal of the solvent.

-

The magnetic field is shimmed to achieve optimal homogeneity and spectral resolution.

-

For ¹H NMR, a sufficient number of scans (e.g., 16-64) are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is typically run, requiring a larger number of scans due to the low natural abundance of the ¹³C isotope.

-

Data is processed using appropriate software, involving Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS) or the residual solvent peak.

-

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples.

-

Sample Preparation :

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[10]

-

Record a background spectrum of the clean, empty crystal. This will be automatically subtracted from the sample spectrum.

-

-

Instrumental Analysis :

-

Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.[11]

-

Apply pressure using the instrument's press arm to ensure firm and uniform contact between the sample and the crystal surface.[12]

-

Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹.

-

After analysis, release the pressure arm, and carefully remove the sample. Clean the crystal surface thoroughly.

-

Mass Spectrometry (GC-MS)

Due to the low volatility of dicarboxylic acids, a derivatization step is mandatory to convert them into more volatile esters or silyl (B83357) ethers prior to GC-MS analysis.[13][14]

-

Sample Preparation and Derivatization (Silylation) :

-

Accurately weigh approximately 1-2 mg of the this compound sample into a reaction vial.

-

Evaporate any solvent to complete dryness under a gentle stream of nitrogen.

-

Add 50-100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.[13]

-

Seal the vial tightly and heat at 70-80°C for approximately 1 hour to ensure complete derivatization.[15]

-

After cooling to room temperature, the sample is ready for injection. It may be diluted with an appropriate solvent (e.g., hexane (B92381) or ethyl acetate) if necessary.

-

-

Instrumental Analysis :

-

Gas Chromatograph (GC) Conditions :

-

Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.[13]

-

Injector : Set to 250°C in splitless mode.

-

Oven Program : An initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

Carrier Gas : Helium at a constant flow rate of 1.0-1.5 mL/min.

-

-

Mass Spectrometer (MS) Conditions :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Source Temperature : 200-230°C.

-

Mass Range : Scan from m/z 40 to 400.

-

-

Inject 1 µL of the derivatized sample into the GC-MS system. Data is collected and analyzed to identify the retention time of the derivatized analyte and its mass fragmentation pattern.

-

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. cis-1,2-Cyclohexanedicarboxylic acid | C8H12O4 | CID 245564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. agilent.com [agilent.com]

- 13. benchchem.com [benchchem.com]

- 14. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the 1H NMR Spectrum of trans-1,2-Cyclohexanedicarboxylic Acid

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of trans-1,2-cyclohexanedicarboxylic acid, tailored for researchers, scientists, and professionals in drug development. It encompasses a detailed presentation of spectral data, a complete experimental protocol for spectrum acquisition, and a visualization of the proton coupling relationships.

Data Presentation

The 1H NMR spectrum of trans-1,2-cyclohexanedicarboxylic acid, acquired in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) at 400 MHz, exhibits five distinct signals corresponding to the unique proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 12.087 | Singlet (broad) | 2H |

| H-1, H-2 | 2.36 | Multiplet | 2H |

| H-3a, H-6a (axial) | 1.93 | Multiplet | 2H |

| H-4a, H-5a (axial) | 1.69 | Multiplet | 2H |

| H-3e, H-6e (equatorial) & H-4e, H-5e (equatorial) | 1.24 | Multiplet | 4H |

Note: The assignments for the aliphatic protons are based on typical chemical shift ranges and expected multiplicities. The broad singlet for the carboxylic acid protons is characteristic and due to hydrogen bonding and exchange.

Experimental Protocol

The following protocol outlines the methodology for acquiring the 1H NMR spectrum of trans-1,2-cyclohexanedicarboxylic acid.

1. Sample Preparation:

-

Weigh approximately 3-5 mg of trans-1,2-cyclohexanedicarboxylic acid directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) to the NMR tube.

-

Cap the tube and gently agitate or vortex until the sample is completely dissolved.

2. NMR Spectrometer Setup and Data Acquisition:

-

Spectrometer: Bruker AVANCE 400 or equivalent 400 MHz NMR spectrometer.

-

Solvent: DMSO-d6.

-

Temperature: 297 K (24 °C).

-

Pulse Program: Standard 1D proton experiment (e.g., 'zg30').

-

Number of Scans: 16.[1]

-

Spectral Width: 9600 Hz.[1]

-

Relaxation Delay: 1.0 seconds.[1]

-

Acquisition Time: 4.0 seconds.[1]

-

Referencing: The chemical shifts are referenced to the residual solvent peak of DMSO-d6 (δ = 2.50 ppm).

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum manually.

-

Perform baseline correction.

-

Integrate the signals to determine the relative number of protons.

-

Calibrate the chemical shift axis using the residual solvent peak.

Visualization of Spin-Spin Coupling

The following diagram, generated using the DOT language, illustrates the key spin-spin coupling (J-coupling) interactions within the trans-1,2-cyclohexanedicarboxylic acid molecule. This visualization provides a logical map of proton connectivity, which is fundamental to interpreting the multiplet structures observed in the spectrum.

Caption: Spin-spin coupling network in trans-1,2-cyclohexanedicarboxylic acid.

References

An In-depth Technical Guide on the Thermodynamic Properties of 1,2-Cyclohexanedicarboxylic Acid Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 1,2-Cyclohexanedicarboxylic acid anhydride (B1165640), with a primary focus on the cis-isomer due to the greater availability of experimental data. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and materials science who utilize this compound in their work.

Core Thermodynamic Properties

1,2-Cyclohexanedicarboxylic anhydride is a dicarboxylic anhydride of cyclohexanedicarboxylic acid. It exists as cis and trans isomers, with the cis form being more commonly studied and characterized. The thermodynamic properties of this compound are crucial for understanding its stability, reactivity, and behavior in various chemical processes.

Data Presentation

The following tables summarize the key thermodynamic and physical properties of this compound anhydride.

Table 1: General and Physical Properties of cis-1,2-Cyclohexanedicarboxylic Acid Anhydride

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀O₃ | [1][2][3] |

| Molecular Weight | 154.16 g/mol | [1][2][3] |

| CAS Number | 85-42-7 (predominantly cis) | [1] |

| Melting Point | 32 - 34 °C | [1] |

| Boiling Point | 158 °C at 23 hPa | [1] |

| Density | 1.191 g/cm³ at 40 °C | [1] |

| Vapor Pressure | 0.77 hPa at 20 °C | [1] |

| Water Solubility | 4.2 g/L at 20 °C | [1] |

Table 2: Enthalpy and Entropy of Phase Transitions for cis-1,2-Cyclohexanedicarboxylic Acid Anhydride

| Transition | Temperature (K) | Enthalpy of Transition (ΔHtrs) (kJ/mol) | Entropy of Transition (ΔStrs) (J/mol·K) | Reference |

| Crystalline III → Crystalline II | 304 | 5.594 | 18.41 | [2] |

| Crystalline II → Crystalline I | 310.5 | 0.845 | 2.72 | [2] |

Note: These transitions are described as conformational transitions in the solid state.

Table 3: Thermochemical Properties of cis-1,2-Cyclohexanedicarboxylic Acid Anhydride

| Property | Value | Reference |

| Standard Enthalpy of Combustion (ΔcH°) | Data not explicitly found in free public domain, but referenced in NIST from Nurullaev, G.G. et al. (1984) | [2] |

| Standard Enthalpy of Formation (ΔfH°) | Data not explicitly found in free public domain, but referenced in NIST from Nurullaev, G.G. et al. (1984) | [2] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | Not available in publicly accessible databases. | |

| Heat Capacity (Cp) | Data not explicitly found in free public domain, but referenced in NIST from Geidarov, Kh.I. et al. (1983) who studied the true heat capacity in the 12-330 K range. | [2] |

Experimental Protocols

The determination of the thermodynamic properties of this compound anhydride involves several key experimental techniques. The following sections describe the general methodologies for these experiments.

Determination of Heat Capacity (Cp)

The heat capacity of solid this compound anhydride can be determined using adiabatic calorimetry or Differential Scanning Calorimetry (DSC) .

-

Adiabatic Calorimetry: A precisely weighed sample is placed in a calorimeter that is thermally isolated from its surroundings. A known amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured. The heat capacity is then calculated from the energy input and the temperature change. This method is highly accurate for determining the true heat capacity over a range of temperatures. The study by Geidarov, Nurullaev, et al. (1983) on the true heat capacity of the cis-isomer likely employed such a technique.[2]

-

Differential Scanning Calorimetry (DSC): In this technique, the sample and a reference material are subjected to a controlled temperature program. The difference in heat flow required to maintain the sample and reference at the same temperature is measured. This difference is proportional to the heat capacity of the sample.

Determination of Enthalpy of Combustion (ΔcH°)

The standard enthalpy of combustion is typically determined using bomb calorimetry .

-

Sample Preparation: A pellet of a known mass of this compound anhydride is placed in a sample holder within a high-pressure vessel known as a "bomb."

-

Pressurization: The bomb is filled with pure oxygen at high pressure (typically around 30 atm) to ensure complete combustion.

-

Calorimetry: The bomb is submerged in a known volume of water in a calorimeter. The initial temperature of the water is recorded.

-

Ignition: The sample is ignited by passing an electric current through a fuse wire.

-

Temperature Measurement: The temperature of the water is monitored, and the maximum temperature reached after combustion is recorded.

-

Calculation: The heat released by the combustion reaction is absorbed by the bomb and the surrounding water. The enthalpy of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid), and the amount of sample burned. The work of Nurullaev, Mekhtiev, et al. (1984) on the heats of combustion likely utilized this method.[2]

Determination of Enthalpy of Vaporization (ΔvapH°)

The enthalpy of vaporization can be determined from vapor pressure measurements at different temperatures using the Clausius-Clapeyron equation . The vapor pressure data presented in Table 1 can be used for such a calculation. More direct methods include:

-

Correlation Gas Chromatography: This method relates the retention time of the compound on a gas chromatography column to its vapor pressure and, subsequently, its enthalpy of vaporization.

-

Knudsen Effusion Method: This technique is suitable for compounds with low vapor pressure. It measures the rate of mass loss of a substance effusing through a small orifice into a vacuum at a constant temperature. The vapor pressure is then related to this rate of effusion.

Visualization of Experimental Workflow

The following diagram illustrates a general experimental workflow for the determination of the key thermodynamic properties of a solid organic compound like this compound anhydride.

This workflow begins with the preparation of the this compound anhydride sample, followed by parallel experimental determinations of its heat capacity, enthalpy of combustion, and vapor pressure. The data from these experiments are then used to calculate the respective thermodynamic properties. The enthalpy of formation is subsequently derived from the enthalpy of combustion using Hess's Law.

References

A Comprehensive Technical Guide to the Solubility of 1,2-Cyclohexanedicarboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 1,2-cyclohexanedicarboxylic acid in various organic solvents. A thorough understanding of its solubility is critical for applications in pharmaceutical development, polymer chemistry, and organic synthesis. This document consolidates available qualitative solubility data, presents a detailed experimental protocol for solubility determination, and includes a workflow visualization to guide researchers.

Core Concepts in Solubility

The solubility of this compound, a dicarboxylic acid with a cyclohexane (B81311) backbone, is influenced by several factors including the isomeric form (cis or trans), the polarity of the solvent, temperature, and the presence of other solutes. The two carboxylic acid groups are capable of forming hydrogen bonds, which plays a significant role in the interaction with polar solvents. The nonpolar cyclohexane ring contributes to its solubility in less polar organic solvents. The interplay of these factors dictates the extent to which this compound will dissolve in a given solvent.

Solubility Profile of this compound

Currently, comprehensive quantitative solubility data for this compound across a wide array of organic solvents is not extensively available in published literature. However, qualitative data for different isomers have been reported and are summarized below.

It is important to note that this compound exists as cis and trans isomers, and the trans isomer is a racemic mixture of two enantiomers, (1R,2R) and (1S,2S). The spatial arrangement of the carboxylic acid groups in these isomers affects their crystal lattice energy and their interaction with solvents, leading to different solubility profiles.

Table 1: Qualitative Solubility of this compound Isomers in Organic Solvents

| Isomer | Solvent | Solubility |

| cis-1,2-Cyclohexanedicarboxylic acid | Methanol | Soluble[1] |

| Ethanol | Soluble[1] | |

| Benzene | Soluble[1] | |

| Ether | Soluble[1] | |

| Water (at 20°C) | > 2 g/L | |

| (1R,2R)-(-)-1,2-Cyclohexanedicarboxylic acid | Acetone | Soluble |

| (1S,2S)-(+)-1,2-Cyclohexanedicarboxylic acid | Acetone | Soluble |

Experimental Protocol for Solubility Determination

The following section details a standardized experimental protocol for determining the equilibrium solubility of this compound in an organic solvent of interest. This method is based on the widely recognized "shake-flask" technique followed by gravimetric analysis for quantification.

Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials and Equipment

-

This compound (specify isomer)

-

Organic solvent of interest (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic shaker or water bath with orbital shaking capabilities

-

Vials with screw caps

-

Syringe filters (0.45 µm pore size, compatible with the chosen solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

Evaporating dish or pre-weighed vials

-

Vacuum oven or desiccator

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time required may vary depending on the solvent and the acid isomer.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporating dish or vial. This step is critical to remove any undissolved solid particles.

-

-

Quantification by Gravimetric Method:

-

Place the evaporating dish or vial containing the filtered saturated solution in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the acid. Alternatively, the solvent can be evaporated under a gentle stream of inert gas, followed by drying in a desiccator to a constant weight.

-

Once the solvent has completely evaporated, reweigh the evaporating dish or vial. The difference in weight corresponds to the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of dissolved acid (g) / Volume of solvent used (mL)) x 100

-

It is recommended to perform the experiment in triplicate to ensure the reliability of the results.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Factors Influencing Solubility: A Discussion

The solubility of dicarboxylic acids, including this compound, can exhibit interesting trends. For instance, studies on homologous series of linear dicarboxylic acids have shown an "odd-even effect," where acids with an odd number of carbon atoms are more soluble in certain organic solvents than their even-numbered counterparts. This is attributed to differences in crystal packing and intermolecular interactions in the solid state. While this compound has a cyclic structure, the relative orientation of the carboxylic acid groups (cis vs. trans) will similarly influence its solid-state properties and, consequently, its solubility.

For drug development professionals, understanding the solubility of different isomers is crucial. A more soluble form of an active pharmaceutical ingredient (API) can lead to improved bioavailability. The experimental protocol provided in this guide offers a reliable method for generating the necessary solubility data to support formulation development and other research activities.

References

An In-depth Technical Guide on the Conformational Preferences of trans-1,2-Cyclohexanedicarboxylic Acid in Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the conformational preferences of trans-1,2-cyclohexanedicarboxylic acid in different solvent environments and ionization states. The conformational dynamics of this molecule are crucial for understanding its chemical reactivity, biological activity, and for its application in areas such as drug design and materials science. The equilibrium between the diequatorial (ee) and diaxial (aa) conformers is particularly sensitive to the surrounding medium and the deprotonation state of the carboxylic acid groups.

Conformational Equilibrium

trans-1,2-Cyclohexanedicarboxylic acid exists as an equilibrium between two primary chair conformations: the diequatorial (ee) conformer and the diaxial (aa) conformer. Generally, for substituted cyclohexanes, the diequatorial conformation is significantly more stable due to the avoidance of 1,3-diaxial interactions. However, for trans-1,2-cyclohexanedicarboxylic acid, the conformational preference is strongly influenced by the solvent and the ionization state of the two carboxylic acid groups.

The logical workflow for determining the conformational preferences of trans-1,2-cyclohexanedicarboxylic acid is outlined below. This process involves a combination of experimental spectroscopy and computational modeling to provide a comprehensive understanding of the system.

Caption: Workflow for Conformational Analysis.

Quantitative Conformational Analysis

The populations of the diaxial (aa) and diequatorial (ee) conformers of trans-1,2-cyclohexanedicarboxylic acid and its corresponding salts have been determined in water and dimethyl sulfoxide (B87167) (DMSO) solutions.[1][2][3] The primary experimental technique for this determination is Nuclear Magnetic Resonance (NMR) spectroscopy, specifically through the analysis of vicinal proton-proton J couplings (³JHH).[1][2][3] These experimental findings are often complemented by Density Functional Theory (DFT) quantum mechanical calculations for optimized geometries and free energies.[1][2][3]

| Solvent | Ionization State | Conformer Population (% ee) | Conformer Population (% aa) |

| Water | Diacid | >90 | <10 |

| Water | Monoanion | >90 | <10 |

| Water | Dianion | >90 | <10 |

| DMSO | Diacid | >90 | <10 |

| DMSO | Monoanion | >90 | <10 |

| DMSO | Dianion | ~43 | ~57 |

Note: Data is primarily sourced from a detailed study by Rocha, et al.[1][2][3]

A significant finding is the dramatic shift in conformational preference for the dianion in DMSO, where the diaxial (aa) conformer becomes the major species.[1][2][3] In contrast, in water, the diequatorial (ee) conformer is strongly preferred across all ionization states.[1][2][3] For the diacid and monoanion forms in DMSO, the diequatorial conformer also remains highly favored.[1][2][3]

Experimental and Computational Protocols

A combination of NMR spectroscopy and computational chemistry provides a powerful approach to elucidating the conformational preferences of trans-1,2-cyclohexanedicarboxylic acid in solution.

3.1. NMR Spectroscopy

The determination of conformer populations in solution is primarily achieved through the analysis of vicinal proton-proton coupling constants (³JHH) obtained from ¹H NMR spectra.[1][2][3]

-

Sample Preparation: Samples of trans-1,2-cyclohexanedicarboxylic acid are dissolved in the desired deuterated solvent (e.g., D₂O for water or DMSO-d₆ for dimethyl sulfoxide).

-

Control of Ionization State:

-

Diacid: The solution is maintained at a low pH (e.g., pH < 2) to ensure both carboxylic acid groups are protonated.[4]

-

Monoanion: The pH of the solution is adjusted to be near the first pKa value of the diacid.

-

Dianion: The pH is raised significantly above the second pKa value (e.g., pH > 9.5) to ensure complete deprotonation of both carboxylic acid groups.[4] In aprotic solvents like DMSO, a strong base is used to form the dianion.[2]

-

-

¹H NMR Data Acquisition: High-resolution ¹H NMR spectra are recorded for each sample.

-

Analysis of Coupling Constants: The vicinal coupling constants (³JHH) between the protons on the carbons bearing the carboxyl groups and the adjacent protons on the cyclohexane (B81311) ring are carefully measured. The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation.

-

Calculation of Conformer Populations: By using reference coupling constants for pure axial-axial, axial-equatorial, and equatorial-equatorial interactions, the observed time-averaged coupling constant can be used to calculate the relative populations of the diequatorial and diaxial conformers.

3.2. Density Functional Theory (DFT) Calculations

Computational modeling provides theoretical support for the experimental findings and offers insights into the energetics of the different conformers.

-

Software: A quantum chemistry software package is used for the calculations.

-

Methodology:

-

The geometries of the diequatorial and diaxial conformers of trans-1,2-cyclohexanedicarboxylic acid in its different ionization states are optimized. A common functional and basis set used for such calculations is M06-2X/cc-pVTZ(-f)++.[1][2]

-

Solvent effects are incorporated using a continuum solvation model, such as the SMD (Solvation Model based on Density) model.

-

Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima and to obtain thermodynamic data (free energies, enthalpies, and entropies).

-

-

Analysis: The relative free energies of the diequatorial and diaxial conformers are calculated to predict their equilibrium populations, which can then be compared with the experimental results from NMR spectroscopy.

Influence of Solvent and Ionization State

The conformational equilibrium of trans-1,2-cyclohexanedicarboxylic acid is a delicate balance of several factors, with the solvent and the ionization state of the carboxyl groups playing a pivotal role.

In Water: In an aqueous environment, the diequatorial conformer is overwhelmingly favored regardless of the ionization state.[1][3] This preference is attributed to the strong solvation of the carboxylate groups by water molecules, which minimizes electrostatic repulsion between them.

In Dimethyl Sulfoxide (DMSO): While the diequatorial conformer is preferred for the diacid and monoanion in DMSO, a remarkable shift occurs for the dianion, where the diaxial conformer becomes predominant.[1][2][3] This is explained by the fact that DMSO is a poorer solvent for anions compared to water. In the diequatorial conformer of the dianion, the two negatively charged carboxylate groups are relatively close, leading to significant electrostatic repulsion. The diaxial conformation allows for a greater separation of these charged groups, which, in the less-solvating DMSO environment, becomes the dominant factor in determining the conformational preference.

Furthermore, for the monoanion in DMSO, there is evidence of intramolecular hydrogen bond formation, which is not observed in water.[1][2]

The relationship between the ionization state, solvent, and resulting conformational preference is visualized in the following diagram.

Caption: Factors Influencing Conformational Preference.

Conclusion

The conformational preferences of trans-1,2-cyclohexanedicarboxylic acid in solution are highly dependent on the interplay between the solvent environment and the ionization state of the molecule. While the diequatorial conformer is generally favored, the diaxial conformer can become the dominant species for the dianion in a less polar aprotic solvent like DMSO due to increased electrostatic repulsion between the carboxylate groups. A thorough understanding of these conformational dynamics, achieved through a combination of NMR spectroscopy and computational methods, is essential for predicting the behavior and function of this molecule in various chemical and biological systems. This makes the trans-1,2-cyclohexanedicarboxylic acid moiety a potential candidate for use as a pH-induced conformational switch in the design of smart molecules and materials.[2]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Conformational preferences of trans-1,2- and cis-1,3-cyclohexanedicarboxylic acids in water and dimethyl sulfoxide as a function of the ionization state as determined from NMR spectroscopy and density functional theory quantum mechanical calculations. | Semantic Scholar [semanticscholar.org]

- 4. files01.core.ac.uk [files01.core.ac.uk]

Unveiling the Solid-State Architecture of cis-1,2-Cyclohexanedicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-1,2-Cyclohexanedicarboxylic acid is a dicarboxylic acid derivative of cyclohexane, a fundamental scaffold in many pharmaceutical compounds. Its stereochemistry and conformational flexibility are of significant interest in drug design and development, as they directly influence molecular recognition and binding affinity at biological targets. Understanding the precise three-dimensional arrangement of this molecule in its crystalline form provides invaluable insights into its intrinsic conformational preferences and intermolecular interactions. This technical guide offers a comprehensive overview of the crystal structure of cis-1,2-cyclohexanedicarboxylic acid, presenting detailed crystallographic data and the experimental protocol for its determination. This information serves as a crucial reference for computational modeling, solid-state characterization, and the rational design of novel therapeutics.

Crystallographic Data

The crystal structure of cis-1,2-cyclohexanedicarboxylic acid was first determined by Benedetti, Pedone, and Allegra in 1970. The compound crystallizes in the triclinic space group P-1. The crystallographic data provides a detailed picture of the molecular geometry and packing in the solid state.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical formula | C₈H₁₂O₄ |

| Formula weight | 172.18 g/mol |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 6.54 |

| b (Å) | 7.98 |

| c (Å) | 8.88 |

| α (°) | 103.5 |

| β (°) | 108.8 |

| γ (°) | 96.2 |

| Volume (ų) | 408.9 |

| Z | 2 |

Table 2: Selected Bond Lengths (Å)

| Atom 1 | Atom 2 | Length (Å) |

| C1 | C2 | 1.54 |

| C1 | C6 | 1.53 |

| C2 | C3 | 1.52 |

| C3 | C4 | 1.53 |

| C4 | C5 | 1.52 |

| C5 | C6 | 1.53 |

| C1 | C7 | 1.50 |

| C2 | C8 | 1.51 |

| C7 | O1 | 1.22 |

| C7 | O2 | 1.30 |

| C8 | O3 | 1.21 |

| C8 | O4 | 1.31 |

Table 3: Selected Bond Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Angle (°) |

| C6 | C1 | C2 | 111.0 |

| C1 | C2 | C3 | 111.4 |

| C2 | C3 | C4 | 110.9 |

| C3 | C4 | C5 | 111.2 |

| C4 | C5 | C6 | 111.3 |

| C5 | C6 | C1 | 111.1 |

| C2 | C1 | C7 | 111.8 |

| C1 | C2 | C8 | 111.5 |

| O1 | C7 | O2 | 123.5 |

| O1 | C7 | C1 | 122.1 |

| O2 | C7 | C1 | 114.4 |

| O3 | C8 | O4 | 123.8 |

| O3 | C8 | C2 | 122.0 |

| O4 | C8 | C2 | 114.2 |

Table 4: Selected Torsion Angles (°) [1]

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Angle (°) |

| C6 | C1 | C2 | C3 | 55.4 |

| C1 | C2 | C3 | C4 | -55.8 |

| C2 | C3 | C4 | C5 | 56.3 |

| C3 | C4 | C5 | C6 | -56.4 |

| C4 | C5 | C6 | C1 | 55.1 |

| C5 | C6 | C1 | C2 | -53.0 |

| C7 | C1 | C2 | C8 | 57.9 |

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of an organic compound such as cis-1,2-cyclohexanedicarboxylic acid involves a well-established workflow. The primary technique used is single-crystal X-ray diffraction.

1. Crystal Growth: High-quality single crystals are a prerequisite for successful structure determination. For cis-1,2-cyclohexanedicarboxylic acid, single crystals can be grown by slow evaporation of a suitable solvent, such as water or an ethanol-water mixture. The goal is to obtain well-formed, transparent crystals of an appropriate size (typically 0.1-0.5 mm in each dimension) that are free from defects.

2. Crystal Mounting: A selected single crystal is carefully mounted on a goniometer head. This is often done by adhering the crystal to the tip of a thin glass fiber or a specialized loop using a minimal amount of adhesive, such as epoxy or oil. The mounted crystal is then placed on the diffractometer.

3. Data Collection: The crystal is placed in a beam of monochromatic X-rays. Modern diffractometers typically use a copper (Cu Kα, λ = 1.5418 Å) or molybdenum (Mo Kα, λ = 0.7107 Å) X-ray source. The crystal is rotated, and a series of diffraction images are collected at different orientations using a sensitive detector, such as a CCD or CMOS detector. The intensities and positions of the diffracted X-ray spots are recorded. For cis-1,2-cyclohexanedicarboxylic acid, data was collected at room temperature.

4. Data Reduction: The raw diffraction images are processed to determine the unit cell parameters, crystal system, and space group. The intensities of the individual reflections are integrated, and corrections are applied for various factors, including Lorentz and polarization effects, and absorption of X-rays by the crystal.

5. Structure Solution: The "phase problem" in crystallography requires the determination of the phases of the structure factors, which are not directly measured. For small molecules like cis-1,2-cyclohexanedicarboxylic acid, direct methods are typically employed to solve the phase problem and generate an initial electron density map.

6. Structure Refinement: The initial model of the atomic positions obtained from the electron density map is refined against the experimental diffraction data. This is an iterative process of least-squares refinement, where the atomic coordinates, and thermal displacement parameters are adjusted to minimize the difference between the observed and calculated structure factor amplitudes. The quality of the final refined structure is assessed by the R-factor, with lower values indicating a better fit to the data.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental and computational steps involved in determining the crystal structure of a small organic molecule.

References

A Comprehensive Technical Guide to cis-1,2-Cyclohexanedicarboxylic Acid: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-1,2-Cyclohexanedicarboxylic acid (cis-CHDA) is a saturated cyclic dicarboxylic acid with significant applications in organic synthesis, polymer chemistry, and as a scaffold in medicinal chemistry. Its stereochemistry and the presence of two carboxylic acid groups on a flexible cyclohexane (B81311) ring confer unique properties that are leveraged in the development of novel materials and therapeutic agents. This technical guide provides an in-depth overview of the physical and chemical properties of cis-CHDA, detailed experimental protocols for its synthesis and characterization, and a discussion of its relevance in drug development.

Physical and Chemical Properties

cis-1,2-Cyclohexanedicarboxylic acid is a white crystalline solid.[1] Its physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties of cis-1,2-Cyclohexanedicarboxylic Acid

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂O₄ | [2][3] |

| Molecular Weight | 172.18 g/mol | [2][3] |

| CAS Number | 610-09-3 | [2][3] |

| Appearance | White Crystalline Powder | [1][3] |

| Melting Point | 188-192 °C | [3] |

| ~198 °C (decomposes) | [2] | |

| Boiling Point | 262.49 °C (rough estimate) | [3] |

| Density | ~1.67 g/cm³ (at 20 °C) | [2] |

| 1.2104 g/cm³ (rough estimate) | [3] | |

| Flash Point | 250 °C | [3] |

| Vapor Pressure | 5.78 x 10⁻⁷ mmHg (at 25 °C) | [3] |

Table 2: Solubility and Acidity of cis-1,2-Cyclohexanedicarboxylic Acid

| Property | Value | Source(s) |

| Water Solubility | 0.296 g/L (at 20 °C) | [2] |

| >2 g/L (at 20 °C) | [3] | |

| Solubility in Organic Solvents | Soluble in methanol, ethanol, benzene, and ether. | [2][3] |

| pKa₁ | 4.34 (at 20 °C) | [3] |

| pKa₂ | 6.76 (at 20 °C) | [3] |

Chemical Reactivity and Synthesis

The chemical behavior of cis-1,2-cyclohexanedicarboxylic acid is dictated by its two carboxylic acid functional groups. Key reactions include esterification, decarboxylation, and the formation of a cyclic anhydride (B1165640) upon heating.[2]

Key Chemical Reactions

-

Esterification: Reacts with alcohols in the presence of an acid catalyst to form the corresponding diesters.[2]

-

Anhydride Formation: Upon heating, it can undergo intramolecular dehydration to form cis-1,2-cyclohexanedicarboxylic anhydride, a useful synthetic intermediate.[2]

-

Decarboxylation: Under specific conditions, it can lose carbon dioxide to yield cyclohexene (B86901) derivatives.[2]

-

Complexation: The carboxylate groups can form complexes with various metal ions.[4]

References

The Stereochemical Landscape of Disubstituted Cyclohexanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The conformational preferences of substituted cyclohexanes are a cornerstone of modern stereochemistry, with profound implications for molecular recognition, reactivity, and drug design. The non-planar, puckered nature of the cyclohexane (B81311) ring gives rise to distinct axial and equatorial substituent positions, the relative energies of which dictate the three-dimensional structure and properties of the molecule. This technical guide provides a comprehensive overview of the stereochemical principles governing disubstituted cyclohexanes, methods for their analysis, and the quantitative data that informs our understanding of these critical molecular systems.

The Chair Conformation and Monosubstituted Cyclohexanes: The A-Value Concept

The most stable conformation of cyclohexane is the chair form, which minimizes both angle strain (maintaining near-tetrahedral bond angles) and torsional strain (with all C-H bonds in a staggered arrangement).[1][2] In a monosubstituted cyclohexane, the substituent can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the approximate plane of the ring).

The chair conformations are in rapid equilibrium through a process called ring flipping. For a monosubstituted cyclohexane, this ring flip interconverts the axial and equatorial positions of the substituent.[3] Due to steric hindrance between the axial substituent and the two axial hydrogens on the same side of the ring (a phenomenon known as 1,3-diaxial interaction), the conformer with the substituent in the equatorial position is generally more stable.[2][3]

The energetic preference for the equatorial position is quantified by the conformational free energy difference, known as the A-value .[4] A higher A-value indicates a greater preference for the equatorial position and reflects the greater steric bulk of the substituent.[4][5]

Table 1: A-Values for Common Substituents in Monosubstituted Cyclohexanes

| Substituent (X) | A-value (kcal/mol) | Reference |

| -F | 0.24 | [6] |

| -Cl | 0.4 | [6] |

| -Br | 0.2 - 0.7 | [6] |

| -I | 0.4 | [6] |

| -OH | 0.6 (0.9 in H-bonding solvents) | [6] |

| -OCH₃ | 0.7 | [6] |

| -NH₂ | 1.2 (1.8 in H-bonding solvents) | [6] |

| -CH₃ | 1.8 | [6] |

| -CH₂CH₃ | 2.0 | [6] |

| -CH(CH₃)₂ | 2.2 | [6] |

| -C(CH₃)₃ | > 4.5 | [6] |

| -C₆H₅ | 3.0 | [6] |

| -COOH | 1.2 | [6] |

| -CN | 0.2 | [6] |

Stereoisomerism and Conformational Analysis of Disubstituted Cyclohexanes

The introduction of a second substituent on the cyclohexane ring leads to the possibility of diastereomers: cis (substituents on the same face of the ring) and trans (substituents on opposite faces).[7][8] The conformational analysis of these isomers depends on the relative positions of the substituents (1,2-, 1,3-, or 1,4-).

1,2-Disubstituted Cyclohexanes

-

cis-1,2-Disubstituted Cyclohexanes: In the cis isomer, one substituent is axial and the other is equatorial (a,e) in one chair conformation. The ring flip results in the other substituent becoming axial and the first becoming equatorial (e,a). If the substituents are identical, these two conformers are enantiomeric and thus have equal energy.[3][7][9] The equilibrium is a 50:50 mixture of these two rapidly interconverting conformers.[10] If the substituents are different, the two conformers are diastereomeric, and the equilibrium will favor the conformer where the larger group (with the higher A-value) occupies the equatorial position.[7] In addition to 1,3-diaxial interactions, a gauche interaction between the two adjacent substituents also contributes to the overall strain energy.[3][9]

-

trans-1,2-Disubstituted Cyclohexanes: The trans isomer can exist in two distinct chair conformations: one with both substituents in equatorial positions (e,e) and another with both in axial positions (a,a).[3][9] The diequatorial conformer is significantly more stable as it avoids the unfavorable 1,3-diaxial interactions present in the diaxial form.[3][9][10] The energy difference between these two conformers is substantial, and the equilibrium lies heavily towards the diequatorial conformation.[9]

1,3-Disubstituted Cyclohexanes

-

cis-1,3-Disubstituted Cyclohexanes: The cis isomer can exist as a diequatorial (e,e) or a diaxial (a,a) conformer. The diequatorial conformer is substantially more stable. The diaxial conformation suffers from a very strong steric interaction between the two axial substituents, in addition to the 1,3-diaxial interactions with axial hydrogens.[3]

-

trans-1,3-Disubstituted Cyclohexanes: In the trans isomer, one substituent is axial and the other is equatorial (a,e). The ring flip produces an equivalent (or enantiomeric if substituents are identical) equatorial-axial (e,a) conformer. If the substituents are the same, the two conformers are identical and have the same energy.[3] If the substituents are different, the equilibrium will favor the conformer with the larger group in the equatorial position.

1,4-Disubstituted Cyclohexanes

-

cis-1,4-Disubstituted Cyclohexanes: Similar to the cis-1,2 case, the cis-1,4 isomer has one axial and one equatorial substituent (a,e). The ring flip leads to the other conformer (e,a). If the substituents are identical, the two conformers are of equal energy. If they are different, the equilibrium favors the conformer with the larger group in the equatorial position.[3]

-

trans-1,4-Disubstituted Cyclohexanes: The trans-1,4 isomer can exist as a diequatorial (e,e) or a diaxial (a,a) conformer. The diequatorial conformer is significantly more stable due to the absence of 1,3-diaxial interactions.

Table 2: Summary of Stable Conformations for Disubstituted Cyclohexanes (Assuming Identical, Non-Bulky Substituents)

| Substitution Pattern | Cis Isomer (Stable Conformation) | Trans Isomer (Stable Conformation) |

| 1,2- | (a,e) / (e,a) (Equal Energy) | (e,e) |

| 1,3- | (e,e) | (a,e) / (e,a) (Equal Energy) |

| 1,4- | (a,e) / (e,a) (Equal Energy) | (e,e) |

Experimental and Computational Protocols for Conformational Analysis